molecular formula C13H11NO4 B3228223 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid CAS No. 1261903-97-2

2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid

Cat. No. B3228223
CAS RN: 1261903-97-2
M. Wt: 245.23 g/mol
InChI Key: FCMTWFHNWNCWFK-UHFFFAOYSA-N
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Description

“2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid” is a derivative of nicotinic acid . It has been synthesized and characterized in various studies .


Synthesis Analysis

The compound was synthesized from o-phenylenediamine and 5-methoxysalicaldehyde . The synthesis process was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using density functional theory (DFT) at the B3LYP/6−31+ G (d, P) level of theory and in silico molecular docking simulation .


Chemical Reactions Analysis

The synthesized compound was screened against some microbes to establish its potential antimicrobial activity . The Schiff base exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate .

Scientific Research Applications

These applications highlight the versatility of 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid and its potential impact across diverse scientific disciplines. Further research will uncover additional uses and refine our understanding of its properties. If you need more information or have any other requests, feel free to ask! 😊

properties

IUPAC Name

5-[2-(hydroxymethyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-7-8-3-1-2-4-10(8)9-5-11(13(17)18)12(16)14-6-9/h1-6,15H,7H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMTWFHNWNCWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687095
Record name 5-[2-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid

CAS RN

1261903-97-2
Record name 5-[2-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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